Cas no 1024301-26-5 (4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide)

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a dimethoxybenzyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate in the development of pharmacologically active molecules. The presence of the bromo group enhances reactivity for further functionalization, while the dimethoxybenzyl moiety may contribute to improved solubility and binding properties. Its well-defined structure allows for precise modifications, making it valuable in the synthesis of sulfonamide-based inhibitors or receptor-targeting agents. The compound is typically characterized by high purity and stability, ensuring reliability in research applications.
4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide structure
1024301-26-5 structure
Product Name:4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide
CAS No:1024301-26-5
MF:C15H16BrNO4S
MW:386.260842323303
CID:4677219
Update Time:2025-10-31

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide
    • 4-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide
    • AM87742
    • 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide
    • Inchi: 1S/C15H16BrNO4S/c1-20-13-6-3-11(15(9-13)21-2)10-17-22(18,19)14-7-4-12(16)5-8-14/h3-9,17H,10H2,1-2H3
    • InChI Key: XYYYFBRKZOTQIV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)S(NCC1C=CC(=CC=1OC)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 431
  • Topological Polar Surface Area: 73

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B011756-250mg
4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide
1024301-26-5
250mg
$ 245.00 2022-06-07
TRC
B011756-500mg
4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide
1024301-26-5
500mg
$ 405.00 2022-06-07

Additional information on 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Introduction to 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide (CAS No. 1024301-26-5)

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide, identified by the CAS number 1024301-26-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a bromine substituent and a dimethoxybenzyl group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The sulfonamide moiety in 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide plays a crucial role in its biological activity. Sulfonamides are known to interact with various biological targets, including enzymes and receptors, by forming hydrogen bonds and other non-covalent interactions. This property makes them highly versatile in the design of drugs targeting a wide range of diseases, such as infections, inflammatory disorders, and even certain types of cancer. The introduction of a bromine atom at the para position relative to the sulfonamide group enhances the electrophilicity of the molecule, facilitating further functionalization and allowing for the development of more complex derivatives.

In recent years, there has been a growing interest in the development of novel sulfonamide-based drugs due to their efficacy and relatively low toxicity. One area where this compound shows promise is in the treatment of bacterial infections. The dimethoxybenzyl group in 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide can be modified to enhance its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. For instance, researchers have explored derivatives of this compound that exhibit potent activity against multidrug-resistant bacteria, highlighting its potential as a lead compound for new antibiotics.

Another significant application of 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is in the field of oncology. Sulfonamides have been investigated for their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. The bromine substituent at the aromatic ring can be exploited to develop compounds that selectively target cancer cells without harming healthy tissues. Preliminary studies have shown that certain derivatives of this molecule can induce apoptosis in cancer cells by inhibiting specific enzymes or disrupting cellular communication. These findings underscore the importance of 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide as a starting point for developing novel anticancer agents.

The synthesis of 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromine atom typically involves electrophilic aromatic substitution reactions, while the attachment of the dimethoxybenzyl group can be achieved through nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and minimize byproduct formation. These synthetic strategies are crucial for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

The pharmacokinetic properties of 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide are also an important consideration in drug development. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine if the compound has the potential to become a viable therapeutic agent. Computational modeling techniques have been increasingly used to predict these properties before extensive experimental testing is conducted. This approach helps researchers identify promising candidates early in the drug discovery process and reduces the time and cost associated with development.

In conclusion, 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide (CAS No. 1024301-26-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a bromine substituent and a dimethoxybenzyl group provides a versatile platform for further chemical modifications and drug development. As research continues to uncover new biological activities and synthetic strategies, 4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is likely to play an increasingly important role in the discovery and development of novel drugs targeting various diseases.

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